molecular formula C28H23NO4 B14644846 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 52007-93-9

2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid

Cat. No.: B14644846
CAS No.: 52007-93-9
M. Wt: 437.5 g/mol
InChI Key: ZPSOTLRQQJIDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound with a complex structure, characterized by the presence of a dibenzylamino group, a hydroxy group, and a benzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Dibenzylamino)-2-hydroxybenzophenone, which is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and benzoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dibenzylamino group may also play a role in modulating the compound’s effects by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
  • 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
  • 2-[4-(Dimethylamino)-2-hydroxybenzoyl]benzoic acid

Uniqueness

2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

52007-93-9

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-(dibenzylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C28H23NO4/c30-26-17-22(15-16-25(26)27(31)23-13-7-8-14-24(23)28(32)33)29(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-17,30H,18-19H2,(H,32,33)

InChI Key

ZPSOTLRQQJIDRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.